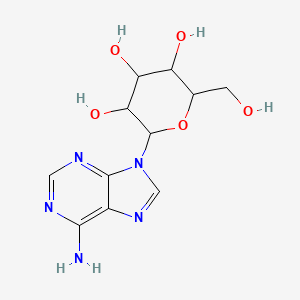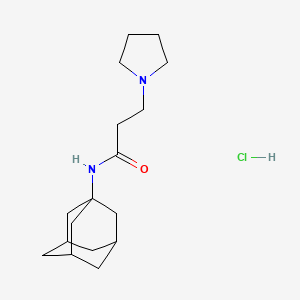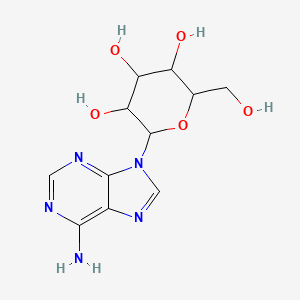![molecular formula C16H15NO5 B13741568 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester CAS No. 23843-86-9](/img/structure/B13741568.png)
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is a complex organic compound with the molecular formula C16H15NO5. This compound is known for its unique structure, which includes a benzene ring substituted with carboxylic acid, an aminophenyl group, and a hydroxymethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 1,2-benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with 3-aminophenylmethanol under controlled conditions to introduce the aminophenyl and hydroxymethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: 1,2-Benzenedicarboxylic acid, 4-[(3-carboxyphenyl)hydroxymethyl]-, 1-methyl ester.
Reduction: this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer.
1,2-Benzenedicarboxylic acid, ethyl methyl ester: Used in organic synthesis as an intermediate.
Uniqueness
1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in both synthetic and industrial applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
23843-86-9 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
5-[(3-aminophenyl)-hydroxymethyl]-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-22-16(21)12-6-5-10(8-13(12)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8,14,18H,17H2,1H3,(H,19,20) |
Clave InChI |
SZMFFXCNDCWPND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C(C2=CC(=CC=C2)N)O)C(=O)O |
Números CAS relacionados |
51962-27-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)











